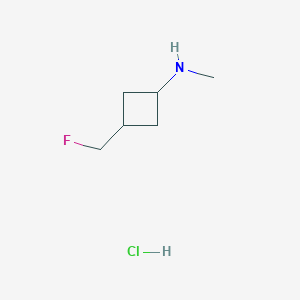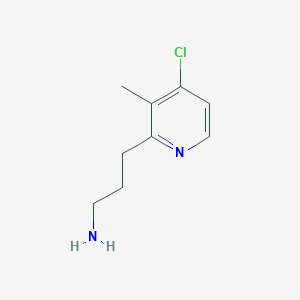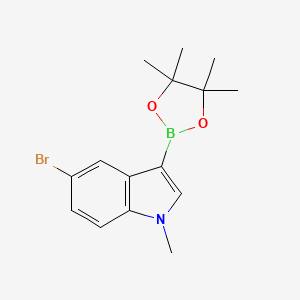
3-Amino-3-(4-boronophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-boronophenyl)propanoic acid: is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a boronophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-boronophenyl)propanoic acid typically involves the reaction of 4-boronophenylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-boronophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and boronophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-3-(4-boronophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-boronophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The boronophenyl group can form stable complexes with various biomolecules, leading to inhibition or modulation of their activity. In the context of cancer therapy, the compound can selectively accumulate in cancer cells and, upon exposure to neutron radiation, release high-energy particles that destroy the cancer cells while minimizing damage to surrounding healthy tissue.
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a boronophenyl group and is known for its role in biological processes.
3-Amino-3-(4-chlorophenyl)propanoic acid:
4-Borono-L-phenylalanine: Similar to 3-Amino-3-(4-boronophenyl)propanoic acid, this compound is used in boron neutron capture therapy and has a similar boron-containing structure.
Uniqueness: The uniqueness of this compound lies in its boronophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications such as BNCT, where the boron atom plays a crucial role in the therapeutic mechanism.
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
3-amino-3-(4-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |
InChI Key |
RVPQHNSKSQAANJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(CC(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)



![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)






